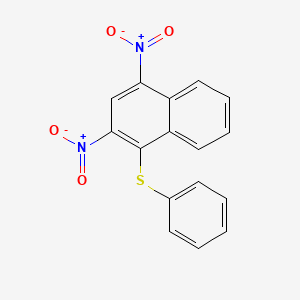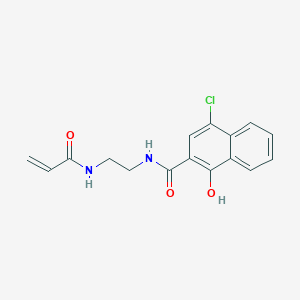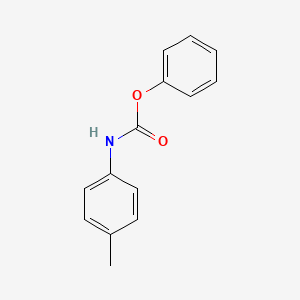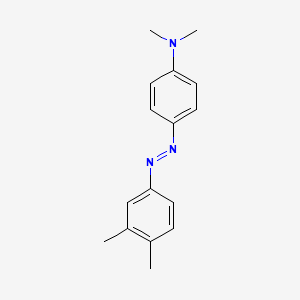
Thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 4,5-dihydro-2-(4-(diméthylamino)phényl)- est un composé organique hétérocyclique qui présente un cycle à cinq chaînons contenant trois atomes de carbone, un atome de soufre et un atome d'azote. Ce composé fait partie de la famille des thiazoles, connue pour ses diverses activités biologiques et ses applications dans divers domaines tels que la chimie, la biologie, la médecine et l'industrie .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du thiazole, 4,5-dihydro-2-(4-(diméthylamino)phényl)- implique généralement la réaction d'halogénures d'hydrazonoyle avec le 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phényl)éthylidène)hydrazinecarbothioamide dans l'éthanol et la triéthylamine . Les conditions réactionnelles incluent souvent le reflux du mélange pendant plusieurs heures pour assurer une réaction complète et un rendement élevé du produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle des dérivés thiazoliques impliquent souvent des synthèses à grande échelle utilisant des conditions réactionnelles similaires à celles du laboratoire, mais optimisées pour une efficacité et un rendement plus élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour contrôler avec précision les paramètres réactionnels .
Analyse Des Réactions Chimiques
Types de réactions
Thiazole, 4,5-dihydro-2-(4-(diméthylamino)phényl)- subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés dihydrothiazole correspondants.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire au niveau des atomes de carbone du cycle thiazolique.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction, et divers électrophiles ou nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées et des solvants comme l'éthanol ou le dichlorométhane .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle thiazolique .
Applications de la recherche scientifique
Thiazole, 4,5-dihydro-2-(4-(diméthylamino)phényl)- a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme unité de base pour la synthèse de dérivés thiazoliques plus complexes avec des activités biologiques potentielles.
Biologie : Étudié pour ses interactions avec les molécules biologiques et son potentiel comme sonde biochimique.
Médecine : En cours d'investigation pour ses propriétés antimicrobiennes, antifongiques, antivirales et anticancéreuses.
Industrie : Utilisé dans la production de colorants, de biocides et d'accélérateurs de réactions chimiques.
Mécanisme d'action
Le mécanisme d'action du thiazole, 4,5-dihydro-2-(4-(diméthylamino)phényl)- implique son interaction avec diverses cibles et voies moléculaires. Le composé peut se lier à l'ADN et aux protéines, affectant ainsi leur fonction et conduisant à des effets biologiques tels qu'une activité antimicrobienne ou anticancéreuse. Les voies spécifiques impliquées dépendent de l'organisme cible ou du type de cellule .
Applications De Recherche Scientifique
Thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its antimicrobial, antifungal, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of thiazole, 4,5-dihydro-2-(4-(dimethylamino)phenyl)- involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to biological effects such as antimicrobial or anticancer activity. The specific pathways involved depend on the target organism or cell type .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au thiazole, 4,5-dihydro-2-(4-(diméthylamino)phényl)- comprennent d'autres dérivés thiazoliques tels que :
Sulfathiazole : Un médicament antimicrobien.
Ritonavir : Un médicament antirétroviral.
Abafungine : Un médicament antifongique.
Unicité
Ce qui distingue le thiazole, 4,5-dihydro-2-(4-(diméthylamino)phényl)- de ces composés similaires, c'est son motif de substitution spécifique, qui peut conférer des activités biologiques et une réactivité chimique uniques. Cela en fait un composé précieux pour la recherche et les applications industrielles .
Propriétés
Numéro CAS |
96159-84-1 |
|---|---|
Formule moléculaire |
C11H14N2S |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
4-(4,5-dihydro-1,3-thiazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14N2S/c1-13(2)10-5-3-9(4-6-10)11-12-7-8-14-11/h3-6H,7-8H2,1-2H3 |
Clé InChI |
XEUKWTMDLFTRPR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=NCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N,N,3,5-tetramethyl-4-[(E)-(3-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11952068.png)




![N-{4-[(4-{[(2,4-dimethylanilino)carbonyl]amino}phenyl)sulfonyl]phenyl}-N'-(2,4-dimethylphenyl)urea](/img/structure/B11952106.png)



